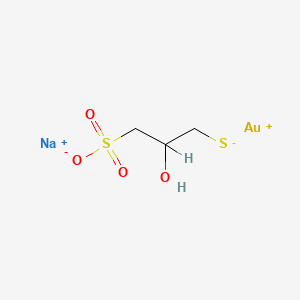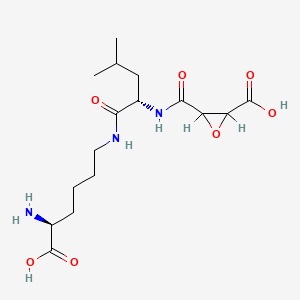
Hidrocloruro de ACDPP
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acdpp hydrochloride is widely used in scientific research due to its role as a selective mGluR-5 antagonist. Its applications include:
Neuroscience: Studying the role of mGluR-5 in synaptic plasticity, learning, and memory.
Pharmacology: Investigating the potential therapeutic effects of mGluR-5 antagonists in treating neurological disorders such as anxiety, depression, and schizophrenia.
Cell Signaling: Exploring the signaling pathways mediated by mGluR-5 and their impact on cellular functions.
Drug Development: Screening for new mGluR-5 antagonists and evaluating their efficacy and safety
Mecanismo De Acción
Target of Action
ACDPP hydrochloride is a selective antagonist at the mGlu5 receptor . The mGlu5 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in modulating excitatory neurotransmission in the brain.
Mode of Action
ACDPP hydrochloride interacts with the mGlu5 receptor and inhibits its function . It inhibits human mGlu5 receptor-mediated calcium flux with an IC50 of 134 nM . This means that ACDPP hydrochloride prevents the mGlu5 receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity.
Biochemical Pathways
The primary biochemical pathway affected by ACDPP hydrochloride is the glutamatergic signaling pathway . By antagonizing the mGlu5 receptor, ACDPP hydrochloride inhibits the downstream effects of glutamate signaling, which include calcium influx and activation of various intracellular signaling cascades. These cascades can influence a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal excitability.
Result of Action
The molecular and cellular effects of ACDPP hydrochloride’s action primarily involve the modulation of neuronal activity . By inhibiting mGlu5 receptor-mediated signaling, ACDPP hydrochloride can reduce neuronal excitability and alter synaptic transmission. This can have various effects on brain function, depending on the specific neural circuits involved.
Análisis Bioquímico
Biochemical Properties
Acdpp hydrochloride interacts with the mGluR-5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The mGluR-5 receptor is a G-protein coupled receptor involved in various biochemical reactions in the nervous system, including the regulation of calcium flux . By inhibiting this receptor, Acdpp hydrochloride can affect these biochemical reactions.
Cellular Effects
The primary cellular effect of Acdpp hydrochloride is the inhibition of the mGluR-5 receptor . This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the mGluR-5 receptor, Acdpp hydrochloride can influence these processes. For example, it can inhibit the receptor-mediated calcium flux, which can affect various cellular functions .
Molecular Mechanism
The molecular mechanism of action of Acdpp hydrochloride involves binding to the mGluR-5 receptor and inhibiting its function This can lead to changes in gene expression and cellular metabolism, as the mGluR-5 receptor is involved in various signaling pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acdpp hydrochloride involves several steps, starting with the preparation of the core pyrazinecarboxamide structure. The process typically includes:
Formation of the pyrazine ring: This is achieved through a series of condensation reactions involving appropriate precursors.
Amination: The addition of the amino group at the 3-position.
Pyridinyl substitution: The attachment of the pyridinyl group at the N-position.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of Acdpp hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Acdpp hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce various aminated derivatives .
Comparación Con Compuestos Similares
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another selective mGluR-5 antagonist.
Fenobam (N-(3-Chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea): A non-competitive mGluR-5 antagonist.
ADX-47273 (2-((3-Fluoro-phenyl)ethynyl)-6-methyl-pyridine): A positive allosteric modulator of mGluR-5
Uniqueness
Acdpp hydrochloride is unique due to its high selectivity and potency as an mGluR-5 antagonist. Its specific binding affinity and ability to inhibit mGluR-5-mediated calcium flux make it a valuable tool in research settings .
Propiedades
IUPAC Name |
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7;/h3-6H,1-2H3,(H2,14,18)(H,16,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIHLPLRTFPHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587877 | |
| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37804-11-8 | |
| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
